(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
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Overview
Description
The compound (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one is an organic molecule characterized by the presence of a fluoropropoxy group and a methoxyphenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the fluoropropoxy group: This can be achieved by reacting 3-fluoropropanol with an appropriate phenyl halide under basic conditions to form the 3-fluoropropoxyphenyl intermediate.
Coupling with methoxyphenylamine: The intermediate is then coupled with 3-methoxyphenylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the prop-2-en-1-one backbone: The final step involves the condensation of the coupled product with an appropriate aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the prop-2-en-1-one backbone can yield the corresponding alcohol.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: The compound can be used in biological assays to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug development: Due to its unique structure, the compound may have potential as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[4-(3-chloropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
- (2E)-1-[4-(3-bromopropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
- (2E)-1-[4-(3-iodopropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
Uniqueness
The presence of the fluoropropoxy group in (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be observed in its chloro, bromo, or iodo analogs.
Properties
IUPAC Name |
(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-23-18-5-2-4-16(14-18)21-12-10-19(22)15-6-8-17(9-7-15)24-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVRSJMRXZOQOC-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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